molecular formula C18H14ClNO3 B2437585 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035006-80-3

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2437585
CAS No.: 2035006-80-3
M. Wt: 327.76
InChI Key: BKDYXCBHSJGNMA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorophenyl group

Mechanism of Action

Target of Action

The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.

Biochemical Pathways

Bifuran compounds are known to be involved in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters such as temperature, residence time, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Bifuran-based diones.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its combination of bifuran and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYXCBHSJGNMA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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